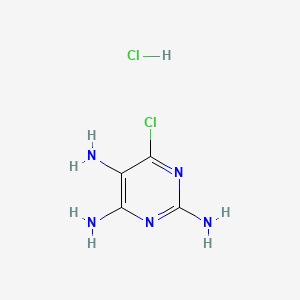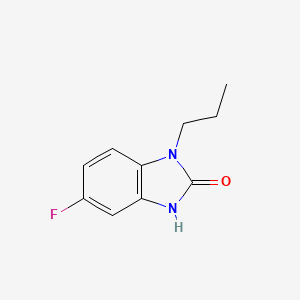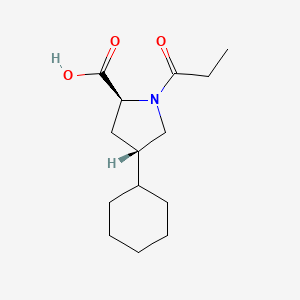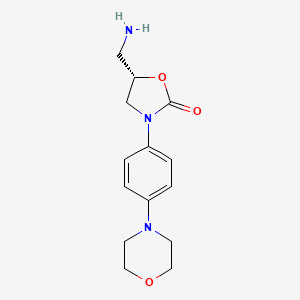![molecular formula C17H15NOS B583328 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) CAS No. 151080-24-9](/img/no-structure.png)
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI), commonly known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. This molecule has been extensively studied for its potential applications in the diagnosis and treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
Thioflavin T binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The molecule has a planar structure that allows it to intercalate between the β-sheet structures of amyloid fibrils. This binding results in a significant increase in fluorescence, which can be used to detect and quantify amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Thioflavin T is its high specificity for amyloid fibrils. This allows for accurate detection and quantification of these structures in biological samples. Thioflavin T is also relatively easy to use and can be incorporated into a variety of techniques.
One limitation of Thioflavin T is its potential for non-specific binding to other proteins and structures. This can lead to false positives in some experiments. Additionally, Thioflavin T is not suitable for use in vivo due to its poor penetration of the blood-brain barrier.
Direcciones Futuras
There are several potential future directions for research on Thioflavin T. One area of interest is the development of new fluorescent dyes that can bind to amyloid fibrils with even higher specificity and sensitivity. Another area of research is the development of new techniques for detecting and quantifying amyloid fibrils in biological samples. Finally, Thioflavin T may have potential applications in the development of new therapies for neurodegenerative diseases.
Métodos De Síntesis
Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then oxidized with potassium permanganate to yield Thioflavin T.
Aplicaciones Científicas De Investigación
Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils in biological samples. It has been shown to bind specifically to amyloid fibrils, which are a hallmark of many neurodegenerative diseases. Thioflavin T can be used in a variety of techniques, including fluorescence microscopy, spectroscopy, and flow cytometry, to visualize and quantify amyloid fibrils in biological samples.
Propiedades
Número CAS |
151080-24-9 |
|---|---|
Fórmula molecular |
C17H15NOS |
Peso molecular |
281.373 |
Nombre IUPAC |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
Clave InChI |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Sinónimos |
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)


![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)

